molecular formula C7H15N3O2S B13433331 2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B13433331
M. Wt: 205.28 g/mol
InChI Key: CJOYWGVHCJHLHF-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiadiazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine: Lacks the 1,1-dioxide group.

    5-(Pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the methyl group.

    2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the pyrrolidine moiety.

Uniqueness

2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both the methyl and pyrrolidine groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H15N3O2S

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C7H15N3O2S/c1-9-4-5-10(13(9,11)12)7-2-3-8-6-7/h7-8H,2-6H2,1H3

InChI Key

CJOYWGVHCJHLHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(S1(=O)=O)C2CCNC2

Origin of Product

United States

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